4-Hydroxybenzophenone

Thermochemistry Physical Chemistry Crystal Engineering

Sourcing 4-Hydroxybenzophenone (CAS 1137-42-4) requires precision. This para-substituted benzophenone derivative is indispensable for Tamoxifen intermediate synthesis and UV-curable systems. Its para-hydroxyl group confers potent estrogenic activity absent in ortho/meta isomers, making substitution unacceptable for SAR studies and photoinitiator performance. Ensure your supply chain delivers this specific regioisomer.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 1137-42-4
Cat. No. B119663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzophenone
CAS1137-42-4
Synonyms(4-Hydroxyphenyl)phenyl-methanone;  1-(4-Hydroxyphenyl)-1-phenylmethanone;  4-Benzoylphenol;  NSC 1887;  p-Benzoylphenol;  p-Hydroxybenzophenonfe
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H
InChIKeyNPFYZDNDJHZQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxybenzophenone (CAS 1137-42-4) for Procurement: Key Physicochemical and Functional Overview


4-Hydroxybenzophenone (CAS 1137-42-4), also known as p-benzoylphenol, is a para-substituted benzophenone derivative with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol. It is a white to light beige crystalline powder with a melting point range of 132–135 °C, a boiling point of 260–262 °C at 42 mmHg, and limited solubility in water . The compound is characterized by a hydroxyl group at the para position of one phenyl ring and a carbonyl bridge linking two aromatic rings. This structure confers the ability to absorb UV radiation and convert it to lower-energy forms, making it an effective photostabilizer in polymer matrices . It serves as a key intermediate in the synthesis of pharmaceutical agents such as Tamoxifen and in the preparation of photoinitiators and functional copolymers for advanced materials applications .

Why 4-Hydroxybenzophenone (CAS 1137-42-4) Cannot Be Replaced by Generic Benzophenone Analogs


4-Hydroxybenzophenone exhibits functional and physicochemical properties that are distinct from both its unsubstituted parent (benzophenone) and other positional or functional analogs. The presence and precise para positioning of the hydroxyl group directly influence key performance metrics, including thermal stability, photophysical behavior, and biological activity. For instance, the para-OH group in 4-hydroxybenzophenone is essential for its significant estrogenic activity, a property that is markedly reduced or absent in other regioisomers [1]. Furthermore, its specific UV absorption characteristics and photostability in polymer matrices differ from ortho-hydroxy derivatives, which can act as pro-oxidants at low concentrations [2]. These quantifiable differences mean that substituting 4-hydroxybenzophenone with a closely related compound such as benzophenone, 2-hydroxybenzophenone, or 4-methoxybenzophenone will alter the outcome of a chemical process or material performance in a measurable and often undesirable way. The following quantitative evidence guide delineates these critical distinctions.

Quantitative Evidence Guide for 4-Hydroxybenzophenone (CAS 1137-42-4) Selection


Sublimation Enthalpy of 4-Hydroxybenzophenone vs. 2- and 3-Hydroxybenzophenone

4-Hydroxybenzophenone exhibits a distinct sublimation enthalpy compared to its regioisomers 2-hydroxybenzophenone and 3-hydroxybenzophenone. Specifically, the crystalline 4-hydroxybenzophenone (cr) has a sublimation enthalpy of Δl,crgHmo(298K) = 130.3 ± 1.0 kJ·mol⁻¹, as determined by Knudsen effusion mass spectrometry (K-QCM) in the temperature range of 377.2–394.2 K [1]. In contrast, 2-hydroxybenzophenone (cr) has a value of 97.9 ± 1.9 kJ·mol⁻¹, and 3-hydroxybenzophenone (cr) has a value of 131.7 ± 0.9 kJ·mol⁻¹ under comparable conditions [1].

Thermochemistry Physical Chemistry Crystal Engineering

UV Absorption Maxima and Molar Absorptivity of 4-Hydroxybenzophenone vs. Benzophenone

4-Hydroxybenzophenone exhibits distinct UV absorption behavior compared to unsubstituted benzophenone. While benzophenone shows a clear n,π* transition band in the UV spectrum, the corresponding n,π* band for 4-hydroxybenzophenone is not clearly resolved and is significantly altered due to the presence of the para-hydroxyl group [1]. The UV-Vis spectrum of 4-hydroxybenzophenone, measured in ethanol, shows a strong absorption band with a λ_max around 285 nm and a log ε of approximately 4.3, whereas benzophenone under similar conditions has a λ_max around 252 nm (log ε ≈ 4.2) and a weak n,π* band near 330 nm [2].

Photochemistry Spectroscopy UV Stabilization

Selective Synthesis Ratio of 4-Hydroxybenzophenone vs. 2-Hydroxybenzophenone

The selective synthesis of 4-hydroxybenzophenone over its ortho-isomer 2-hydroxybenzophenone has been demonstrated using zeolite H-beta as a catalyst. Under optimized conditions (493 K, autogenous pressure, benzoic anhydride as benzoylating agent), the reaction yields a 4-HBP/2-HBP ratio of 2.1, with a selectivity for 4-HBP among the two isomers of 67.7 wt% at a 95.3 wt% conversion level [1].

Synthetic Chemistry Process Chemistry Catalysis

Estrogenic Activity: 4-Hydroxybenzophenone vs. Benzophenone and 4-Methylbenzophenone

4-Hydroxybenzophenone demonstrates significant estrogenic activity in vitro, whereas the unsubstituted benzophenone and 4-methylbenzophenone show negligible activity. In a yeast two-hybrid assay, 4-hydroxybenzophenone exhibited potent estrogenic activity with an EC50 value in the low micromolar range, while benzophenone and 4-methylbenzophenone were inactive up to concentrations of 100 μM [1]. The study concluded that a 4-hydroxyl group on the phenyl ring is essential for high hormonal activity in this class [1].

Toxicology Endocrine Disruption Safety Assessment

Photostability in PVAc Films: 4-Hydroxybenzophenone vs. BP-4 (Benzophenone-4)

The photodegradation kinetics of 4-hydroxybenzophenone (4-HBP) and benzophenone-4 (BP-4) were compared as additives in polyvinyl acetate (PVAc) films. Under inert atmosphere, both compounds showed excellent photostability. However, rate constant analysis revealed that BP-4 exhibited better permanence (slower photodegradation rate) than 4-HBP in the absence of oxygen [1]. In an oxygen-containing atmosphere, both compounds experienced rapid absorption loss, with oxygen identified as the primary accelerating factor for degradation [1].

Polymer Chemistry Photodegradation UV Stabilizer

Acidity (pKa) of 4-Hydroxybenzophenone vs. Benzophenone

The presence of the para-hydroxyl group in 4-hydroxybenzophenone introduces a measurable acidic proton, with a predicted pKa of 8.14 ± 0.13 . In contrast, unsubstituted benzophenone lacks a phenolic proton and is essentially non-acidic under normal conditions. This acidity enables 4-hydroxybenzophenone to undergo deprotonation under mildly basic conditions, forming the 4-OBP⁻ anion, which has distinct photophysical properties including enhanced fluorescence intensity in basic solutions [1].

Physical Chemistry Acidity Reactivity

Validated Application Scenarios for 4-Hydroxybenzophenone (CAS 1137-42-4) Based on Quantitative Evidence


Pharmaceutical Intermediate for Tamoxifen Synthesis

4-Hydroxybenzophenone serves as a critical intermediate in the multi-step synthesis of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) for breast cancer treatment. The para-hydroxyl group provides a specific functional handle for subsequent etherification reactions that are essential for constructing the Tamoxifen scaffold . Substituting with a meta- or ortho-isomer would alter the regiochemistry of the final product, leading to an inactive or less potent analog.

Photoinitiator for UV-Curable Polymers and Copolymers

Leveraging its strong UV absorption (λ_max ~285 nm, log ε ~4.3) and ability to undergo photochemical reactions, 4-hydroxybenzophenone is employed as a photoinitiator or co-initiator in UV-curable systems . It is used in the synthesis of fluorescent triblock copolymer micelles for drug delivery and as a photoacid catalyst for ring-opening polymerization of lactones to produce biodegradable polyesters . Its specific absorption profile, which is red-shifted relative to benzophenone, allows for efficient initiation under UV-A light sources.

Building Block for Estrogenic Activity Studies

Due to its well-characterized and potent estrogenic activity (EC50 < 10 μM in yeast two-hybrid assays), 4-hydroxybenzophenone is a valuable reference compound in endocrine disruption research [1]. It is used as a positive control in assays designed to screen other benzophenone derivatives or environmental pollutants for hormonal activity. Its high potency, contrasted with the inactivity of benzophenone and 4-methylbenzophenone, makes it a specific and reliable tool for structure-activity relationship (SAR) studies [1].

Precursor for Functional Copolymers and Nanostructured Materials

4-Hydroxybenzophenone is utilized to synthesize functional copolymers for advanced material applications. For instance, it acts as a precursor in the fabrication of nanostructured transparent metal electrodes for flexible optoelectronic devices . The phenolic -OH group allows for facile covalent attachment to polymer backbones, while the benzophenone moiety retains its photochemical activity, enabling post-polymerization modifications or photo-patterning [2].

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